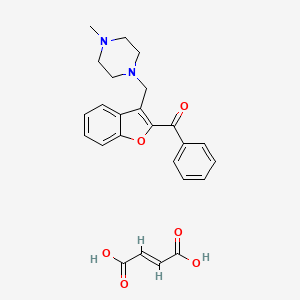
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzofuran ring, a phenyl group, and a methylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the introduction of the phenyl group via Friedel-Crafts acylation, followed by the attachment of the methylpiperazine moiety through nucleophilic substitution reactions. The final step is the formation of the fumarate salt, which is achieved by reacting the free base with fumaric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques such as recrystallization and chromatography, and stringent control of reaction parameters like temperature, pressure, and pH. The scalability of the process is also a critical factor, ensuring that the compound can be produced in large quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.
Scientific Research Applications
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone hydrochloride
- (3-(4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone sulfate
- (3-(4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone phosphate
Uniqueness
(3-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-yl)(phenyl)methanone fumarate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H26N2O6 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H22N2O2.C4H4O4/c1-22-11-13-23(14-12-22)15-18-17-9-5-6-10-19(17)25-21(18)20(24)16-7-3-2-4-8-16;5-3(6)1-2-4(7)8/h2-10H,11-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LTGIVJBMXRCFPK-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


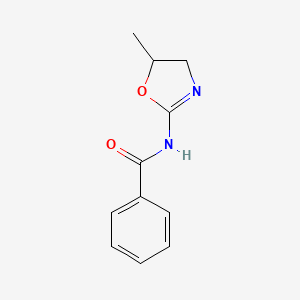
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
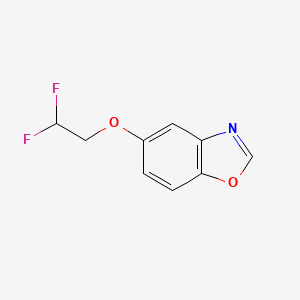
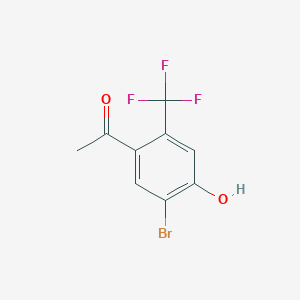
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)

![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)

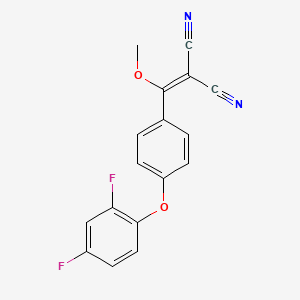
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)

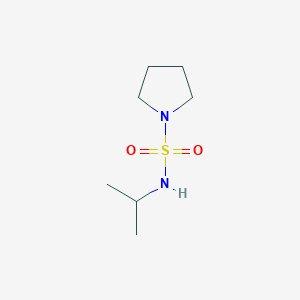
![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12856247.png)
